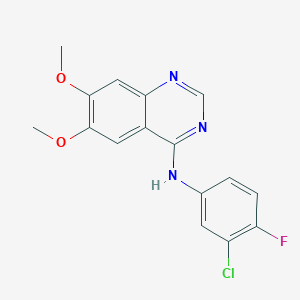

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. This compound is known for its potential applications in medicinal chemistry, particularly as a tyrosine kinase inhibitor. Tyrosine kinase inhibitors are a class of drugs that block the action of enzymes involved in the activation of various proteins by signal transduction, which is crucial in the treatment of certain types of cancer.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves a multi-step processThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The intermediates are isolated and purified using techniques like crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to remove oxygen or add hydrogen to the molecule.

Substitution: Commonly involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to promote the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives, including N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, are recognized for their anticancer properties. This compound has been investigated for its ability to inhibit specific protein kinases involved in cancer progression.

- Mechanism of Action : The compound acts as a protein kinase inhibitor, which is crucial in regulating cellular processes related to cancer cell growth and proliferation .

Targeting Epidermal Growth Factor Receptor (EGFR)

Research indicates that this compound may serve as an effective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is often overexpressed in various tumors, making it a significant target for cancer therapy.

- Clinical Relevance : Inhibitors of EGFR have been used in the treatment of non-small cell lung cancer (NSCLC) and other malignancies . The structural similarity to known EGFR inhibitors suggests potential therapeutic applications.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods involving nucleophilic aromatic substitution reactions. The synthesis process has been documented to yield high purity compounds suitable for biological testing .

| Step | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 99% |

| 2 | Reduction Reaction | High |

Derivative Studies

Studies have shown that modifications to the quinazoline structure can enhance the biological activity of the parent compound. For instance, derivatives with additional functional groups have been tested for increased potency against cancer cell lines .

Case Study: Antitumor Activity

In a recent study, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated significant inhibition of cell proliferation compared to control groups.

- Cell Lines Tested : A549 (lung), MCF7 (breast), and HeLa (cervical) cells.

- Results : The compound showed IC50 values in the micromolar range, suggesting effective anticancer activity.

Wirkmechanismus

The compound exerts its effects by inhibiting the activity of tyrosine kinases, enzymes that play a crucial role in the signaling pathways that regulate cell division and survival. By binding to the adenosine triphosphate (ATP)-binding site of the enzyme, it prevents the phosphorylation of tyrosine residues on target proteins, thereby blocking the downstream signaling pathways that promote cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gefitinib: Another tyrosine kinase inhibitor with a similar quinazoline core.

Erlotinib: Shares structural similarities and is used to treat non-small cell lung cancer.

Lapatinib: Also a quinazoline derivative, used in the treatment of breast cancer.

Uniqueness

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness can result in different efficacy and safety profiles compared to other similar compounds .

Biologische Aktivität

N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as DW-8, is a compound that has garnered attention for its potential anticancer properties, particularly against colorectal cancer. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H13ClFN3O2

- Molecular Weight : 333.74 g/mol

- CAS Number : 5329009

Anticancer Activity

DW-8 has been evaluated for its efficacy against various cancer cell lines. The following table summarizes the IC50 values for DW-8 in different cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT116 | 8.50 ± 2.53 | >2-fold |

| HT29 | 5.80 ± 0.92 | |

| SW620 | 6.15 ± 0.37 | |

| CRL1459 (non-cancerous) | 14.05 ± 0.37 |

The selectivity index indicates that DW-8 exhibits a higher potency in cancer cells compared to non-cancerous cells, suggesting its potential as a targeted therapy for colorectal cancer .

Research has shown that DW-8 induces apoptosis in cancer cells through several mechanisms:

- Intrinsic Apoptotic Pathway Activation :

- Cell Cycle Arrest :

- Reactive Oxygen Species (ROS) Generation :

Case Studies and Research Findings

A study published in Molecules evaluated the anticancer efficacy of DW-8 across various human cancer cell lines. The findings indicated that DW-8 not only inhibited cell proliferation but also effectively induced apoptosis through the mechanisms outlined above .

Another research effort highlighted the compound's ability to interact with key molecular targets involved in tumor growth and survival pathways, further supporting its role as a potential therapeutic agent against colorectal cancer .

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-9-3-4-12(18)11(17)5-9/h3-8H,1-2H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPNWXZDJKCCRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine exert its anticancer effects?

A1: Research indicates that this compound, also known as DW-8, induces apoptosis, a form of programmed cell death, in colorectal cancer cells. [] This effect is primarily mediated through the intrinsic apoptotic pathway. DW-8 treatment leads to the activation of caspase-9, a key initiator caspase in the intrinsic pathway, followed by the activation of executioner caspases-3 and -7. [] Additionally, DW-8 causes cell cycle arrest at the G2 phase, further contributing to its antiproliferative activity. [] Increased levels of reactive oxygen species (ROS) and nuclear fragmentation are also observed, further supporting the induction of apoptosis. []

Q2: Is this compound selective in its anticancer activity?

A2: Yes, this compound (DW-8) demonstrates selectivity towards colorectal cancer cells. In vitro studies revealed that DW-8 exhibited higher efficacy against various colorectal cancer cell lines (HCT116, HT29, and SW620) compared to a non-cancerous colon cell line (CRL1459). [] This selectivity suggests a potentially favorable safety profile for this compound in terms of minimizing off-target effects on healthy cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.